Pyrrolidin-3-ylboronic acid

描述

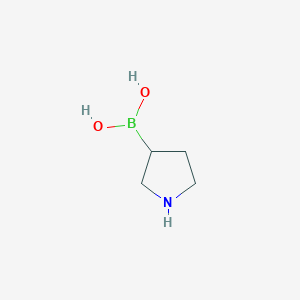

Pyrrolidin-3-ylboronic acid is an organoboron compound featuring a pyrrolidine ring attached to a boronic acid group

准备方法

Synthetic Routes and Reaction Conditions: Pyrrolidin-3-ylboronic acid can be synthesized through several methods, including:

Halogen-Metal Exchange and Borylation:

Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium-Catalyzed Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

Pyrrolidin-3-ylboronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form carbon-carbon bonds. These reactions are widely used to synthesize heterocyclic compounds and functionalized aromatics.

Example Reaction :

Substrate : 2,4-Dichloropyrimidine

Product : 2-Chloro-4-(3-pyridyl)pyrimidine

Catalyst : Pd(dppf)Cl₂ or PdCl₂(PPh₃)₂

Base : K₂CO₃ or Na₂CO₃

Solvent : 1,4-Dioxane/water or THF/water

Mechanism :

-

Oxidative addition of Pd⁰ to aryl halide.

-

Transmetallation with boronic acid.

-

Reductive elimination to form the C–C bond.

Buchwald-Hartwig Amination

This reaction enables the coupling of boronic acids with amines to form C–N bonds. This compound derivatives are used in synthesizing nitrogen-containing heterocycles.

Example :

Substrate : 5-Bromo-N,N-dimethylpyridin-2-amine

Product : 6-(Pyrrolidin-1-yl)pyridin-3-ylboronic acid

Conditions :

Copper-Mediated Reactions

This compound engages in copper-catalyzed N-arylation and cyanation reactions, expanding its utility in medicinal chemistry.

Key Application :

Petasis Multicomponent Reactions (MCRs)

This boronic acid acts as a nucleophilic component in Petasis reactions, forming complex amines and heterocycles.

Example :

Reactants :

-

Aldehyde (e.g., glycoaldehyde dimer)

-

Amine (e.g., allylamine)

-

This compound

Product : Hexahydroepoxyisoindole derivatives

Conditions :

Stability and Handling Considerations

-

Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

-

Hygroscopicity : Requires anhydrous conditions during reactions.

Comparative Reaction Data

| Reaction Type | Catalyst | Typical Yield | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | 70–75% | High regioselectivity |

| Buchwald-Hartwig | CuCl/PPh₃ | 55–60% | Access to N-aryl pyrrolidines |

| Petasis MCR | Co₂(CO)₈ | 65–70% | One-pot complexity |

科学研究应用

Medicinal Chemistry Applications

1.1. Targeted Drug Design

Pyrrolidin-3-ylboronic acid has been identified as a promising pharmacophore for designing targeted drug molecules. Recent studies have demonstrated its effectiveness in the development of fibroblast activation protein (FAP)-targeted ligands for positron emission tomography (PET) imaging. These compounds exhibit high selectivity and binding affinity, making them suitable for cancer diagnostics and potentially therapeutic applications .

1.2. Enzyme Inhibition

The compound has shown significant potential as an enzyme inhibitor. For instance, derivatives of this compound have been synthesized to inhibit FAP with high potency (IC50 values as low as 3.7 nM) and selectivity over other proteases . This selectivity is crucial for minimizing side effects in therapeutic applications.

Synthetic Chemistry Applications

2.1. Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The compound can serve as a boron source, facilitating the coupling of aryl halides with various nucleophiles . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate or cesium carbonate to achieve good yields .

2.2. Domino Reactions

Recent research highlights the use of this compound in domino reactions, where it participates in multi-step processes to synthesize complex molecules efficiently. These reactions can yield various substituted pyrrolidines, showcasing the versatility of this boronic acid in synthetic pathways .

Table 1: Summary of Research Findings on this compound

Broader Implications

The expanding interest in boron-containing compounds like this compound reflects a shift towards utilizing organoboron chemistry in medicinal applications. Boron compounds are increasingly recognized for their roles beyond traditional uses, such as antiseptics, now being explored for their therapeutic potentials against various diseases, including cancer and inflammatory conditions .

作用机制

The mechanism of action of pyrrolidin-3-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biochemical applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

相似化合物的比较

Pyrrolidin-3-ylboronic acid can be compared with other boronic acids and pyrrolidine derivatives:

Similar Compounds: Pyrrolidine, pyrrolidinone, and other boronic acids such as phenylboronic acid and pinacolborane.

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various fields of science and industry.

生物活性

Pyrrolidin-3-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid group attached to a pyrrolidine ring, characterized by the molecular formula and a molecular weight of approximately 174.05 g/mol. The boronic acid functionality allows it to form reversible covalent bonds with diols, which is crucial for its interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key therapeutic areas:

1. Antidiabetic Activity

- This compound has been investigated for its potential as an anti-diabetic agent. It selectively inhibits enzymes involved in glucose metabolism, thus improving glucose uptake in muscle and fat cells. Studies have shown that derivatives of pyrrolidin-based boronic acids can stimulate insulin sensitivity, leading to reduced blood glucose levels without significantly affecting circulating insulin concentrations .

2. Anticancer Potential

- The compound has shown promise in cancer research, particularly in targeting fibroblast activation protein (FAP), which is overexpressed in various tumors. Recent studies demonstrate that this compound derivatives can serve as effective pharmacophores for designing FAP-targeted radiopharmaceuticals, enhancing tumor imaging and therapy . The binding affinity of these compounds to FAP has been quantified, with some derivatives showing IC50 values in the low nanomolar range, indicating strong inhibitory effects .

3. Mechanisms of Action

- The mechanism by which this compound exerts its biological effects often involves modulation of enzyme activity through reversible covalent bonding. This property allows it to interact selectively with target proteins involved in metabolic pathways. For instance, studies have illustrated how modifications to the boronic acid moiety can enhance selectivity and potency against specific targets like Dipeptidyl Peptidase IV (DPP-IV) and other enzymes relevant to metabolic disorders .

Case Study 1: Antidiabetic Effects

A study published in MDPI demonstrated that this compound derivatives significantly increased insulin sensitivity in mouse adipocytes by stimulating glucose uptake. The most effective compounds exhibited a dose-dependent response, with maximum increases observed at concentrations ranging from 0.3–100 µM .

Case Study 2: Cancer Imaging

In a recent investigation into FAP-targeted therapies, researchers developed radiotracers based on this compound derivatives. These compounds showed high tumor uptake rates (up to 10.1 ± 0.42 %ID/g), indicating their potential utility in cancer imaging and therapy . The study highlighted the importance of structural modifications to enhance binding affinity and selectivity for FAP.

Table 1: Summary of Biological Activities

属性

IUPAC Name |

pyrrolidin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BNO2/c7-5(8)4-1-2-6-3-4/h4,6-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXYWZUJUOXWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCNC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120347-75-3 | |

| Record name | Boronic acid, 3-pyrrolidinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120347-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。